molecular formula C15H13FO3 B8336716 2-[4-(2-Fluorophenoxy)phenyl]propionic acid

2-[4-(2-Fluorophenoxy)phenyl]propionic acid

Cat. No.: B8336716
M. Wt: 260.26 g/mol
InChI Key: GIADVXDSQWLFSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-Fluorophenoxy)phenyl]propionic acid is a useful research compound. Its molecular formula is C15H13FO3 and its molecular weight is 260.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H13FO3

Molecular Weight

260.26 g/mol

IUPAC Name

2-[4-(2-fluorophenoxy)phenyl]propanoic acid

InChI

InChI=1S/C15H13FO3/c1-10(15(17)18)11-6-8-12(9-7-11)19-14-5-3-2-4-13(14)16/h2-10H,1H3,(H,17,18)

InChI Key

GIADVXDSQWLFSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC2=CC=CC=C2F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Fluorophenol (2.35 g.) was fused with potassium hydroxide (1.7 g.) and a few drops of water by heating to 180° C. 2-(4-Iodophenyl)propionic acid (2.76 g.) and copper powder (0.1 g.) were then added and the melt ws heated at 160°-170° C. for 1 hour. The cooled solid was partitioned with methylene chloride (50 ml.) and 2.5N sodium hydroxide (50 ml.). The aqueous layer was acidified with hydrochloric acid, the resulting gum was extracted into ether, and the ether extract was extracted with saturated potassium carbonate solution. This aqueous extract was acidified with hydrochloric acid and the product isolated in ether. After evaporation the resulting solid was purified by preparative layer chromatography using 5% acetic acid/petroleum ether b.p. 62°-68° C. and eluting with ethyl acetate. Recrystallization from petroleum ether b.p. 62°-68° C. gave 2-[4-(2-fluorophenoxy)phenyl]propionic acid, m.p. 106°-108° C.
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
2.76 g
Type
reactant
Reaction Step Three
Name
copper
Quantity
0.1 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

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